molecular formula C6H12O6 B600495 An inositol CAS No. 643-12-9

An inositol

Cat. No.: B600495
CAS No.: 643-12-9
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol, often referred to as Vitamin B8, is a cyclic sugar alcohol and is considered an essential growth factor for mammalian cells in culture . It is a fundamental building block in eukaryotic biology, serving both structural and functional roles. Naturally found in foods such as fruits, corn, beans, and grains, it is also synthesized endogenously in the human body, primarily in the kidneys . Inositol's primary research value lies in its role as a precursor to phosphoinositides and inositol phosphates, which are crucial second messengers in signal transduction . It is a key component of phosphatidylinositol (PI) in cell membranes and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2). Upon activation of phospholipase C (PLC), PIP2 is hydrolyzed into two critical second messengers: inositol 1,4,5-trisphosphate (IP3), which regulates calcium release from intracellular stores, and diacylglycerol (DAG), an activator of Protein Kinase C (PKC) . Furthermore, inositol phosphoglycans (IPGs) containing myo-inositol and D-chiro-inositol act as second messengers in the insulin signaling pathway, making inositol a vital compound for research into insulin resistance and metabolic disorders . Specific research applications for inositol are broad. In metabolic research, it is used to study conditions like metabolic syndrome and polycystic ovary syndrome (PCOS) due to its insulin-sensitizing properties and its direct role in modulating ovarian steroidogenesis . In neuroscience, inositol is investigated for its role in osmoregulation and neurotransmitter signaling, with research exploring its potential in mood and panic disorders, though clinical efficacy remains a complex area of study . Emerging areas of research include its potential application in bone health, where it influences osteoblast and osteoclast activity, and in virology, as some viruses hijack host phosphatidylinositol kinases for replication, making inositol metabolism a potential broad-spectrum antiviral target . This product is provided as a high-purity reagent for research purposes in these and other biochemical investigations. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol can be synthesized through enzymatic catalysis using starch or cellulose as substrates. The process involves the use of multiple enzymes, including α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase. The reaction conditions are optimized to enhance the yield of inositol .

Industrial Production Methods: Industrial production of inositol typically involves the extraction from corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain myo-inositol. This method is cost-effective and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems.

Common Reagents and Conditions:

    Oxidation: Inositol can be oxidized using reagents such as nitric acid or potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions often occur in the presence of catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions include inositol phosphates and other derivatives that play significant roles in cellular signaling and metabolism .

Scientific Research Applications

Polycystic Ovary Syndrome (PCOS)

Inositol has shown promise in managing symptoms associated with PCOS. Research indicates that myo-inositol supplementation can improve insulin sensitivity and hormonal balance, leading to:

  • Improved Oocyte Quality : Inositol enhances the quality of oocytes and embryos, which is critical for fertility treatments.
  • Menstrual Cycle Regulation : It aids in restoring regular menstrual cycles and ovulation rates.
  • Weight Management : Inositol contributes to weight loss by promoting healthy fat metabolism .

Diabetes Management

Inositol's role in glucose metabolism is significant. It has been shown to:

  • Enhance Insulin Sensitivity : Myo-inositol acts as an insulin sensitizer, which can lower blood sugar levels and improve metabolic profiles.
  • Support Weight Loss Efforts : Its ability to regulate fat breakdown may assist in weight management for individuals with insulin resistance .

Mental Health Disorders

Inositol has been studied for its effects on mood disorders, particularly:

  • Anxiety and Depression : Clinical trials suggest that inositol may increase serotonin receptor sensitivity, leading to improved mood and reduced anxiety symptoms.
  • Obsessive-Compulsive Disorder (OCD) : High doses of inositol have been reported to alleviate symptoms of OCD and reduce panic attacks .

Cancer Research

Inositol's potential as an anticancer agent is being explored due to its antioxidant properties:

  • Tumor Suppression : Inositol-3-phosphatase functions as a tumor suppressor; mutations can lead to various cancers.
  • Adjunctive Therapy : In breast cancer patients, myo-inositol and its derivatives may help mitigate side effects of conventional therapies while improving overall quality of life .

Case Study 1: PCOS Treatment

A clinical trial involving women with PCOS demonstrated that myo-inositol supplementation led to significant improvements in menstrual cycle regularity and oocyte quality over a six-month period. Participants reported enhanced fertility outcomes during assisted reproductive technology cycles.

Case Study 2: Diabetes Management

A study focused on overweight individuals with insulin resistance showed that daily supplementation with myo-inositol resulted in a marked decrease in fasting blood glucose levels and improved lipid profiles after three months of treatment.

Mechanism of Action

Inositol exerts its effects through several biochemical pathways. It is a precursor to the phosphatidylinositol cycle, which is involved in neurotransmitter synthesis and cell signaling. Inositol also increases insulin sensitivity, improving ovarian function and reducing hyperandrogenism. It plays a role in metabolic and endocrine modulation, cell growth, and signal transduction .

Comparison with Similar Compounds

Stereoisomers of Inositol

Inositol stereoisomers (myo-, epi-, scyllo-, and chiro-inositol) differ in hydroxyl group orientations, leading to distinct biological activities:

Stereoisomer Key Structural Feature Biological Activity Reference
myo-Inositol Axial hydroxyl at C-2 - Inhibits IAPP amyloid formation (2.06-fold lag time increase)
- Precursor for IP3 (calcium signaling)
epi-Inositol Axial hydroxyl at C-1 and C-3 - Modest IAPP inhibition (1.56-fold lag time increase)
scyllo-Inositol All equatorial hydroxyls - Weak IAPP inhibition (1.36-fold lag time increase)
- Effective Aβ42 amyloid inhibitor
chiro-Inositol Axial hydroxyls at C-1 and C-2 - Minimal IAPP inhibition (1.1-fold lag time increase)
- No Aβ42 inhibition

Key Finding: myo-Inositol is the most potent inhibitor of islet amyloid polypeptide (IAPP) aggregation, while scyllo-inositol effectively suppresses Aβ42 fibril formation, highlighting stereochemistry-dependent activity .

Phosphorylated Derivatives

Phosphorylated inositols mediate signaling and metabolism:

Compound Phosphorylation Sites Function Reference
IP3 (Inositol 1,4,5-trisphosphate) 1, 4, 5 Calcium release from endoplasmic reticulum
IP6 (Phytic acid) 1–6 - Antioxidant
- Chemopreventive in colitis-induced carcinogenesis
IP7 (5-Diphosphoinositol pentakisphosphate) 1–5, 5-diphosphate Regulates insulin sensitivity and chromatin remodeling

Therapeutic Insight: IP6 combined with inositol (IP6+Inositol) improves chemotherapy outcomes in breast cancer patients by reducing leukopenia and enhancing quality of life .

Substituted Inositol Derivatives

Structural modifications enhance pharmacological properties:

Inositol Angelates
  • Source : Amoora dasyclada .
  • Structure: cis-1,2,3,5-trans-4,6-inositol-2,3,6-triangelate and L-inositol-1,2,3,5-tetraangelate.
  • Activity : Cytotoxic against cancer cells via ester group interactions; hydroxyl positioning (meta vs. para) affects stereochemistry and bioactivity .
3-Modified myo-Inositols
  • Examples: 3-NH2-, 3-F-, and 3-deoxy-myo-inositol.
  • Function: Inhibit phosphatidylinositol synthase and cellular inositol uptake, showing antiproliferative effects .

Antioxidant Inositol Derivatives

Inositol esters in Taraxacum coreanum exhibit variable antioxidant efficacy:

Compound Structure DPPH Radical Scavenging (IC50) Reference
Compound 10 Di-4-hydroxyphenylacetic acid ester 30.3 µM
Compound 14 Chiral inositol bis(4-hydroxybenzoate) 34.6 µM
Compound 22 Tri-substituted inositol derivative 75.4 µM

Note: Despite moderate antioxidant activity, these derivatives may synergize with phenolic compounds for enhanced effects .

Biological Activity

Inositol, a carbohydrate and a member of the vitamin B complex, plays a crucial role in various biological processes. It exists in several forms, with myo-inositol and D-chiro-inositol being the most studied. This article explores the biological activities of inositol, focusing on its metabolic roles, therapeutic applications, and mechanisms of action.

Overview of Inositol

Inositol is a six-carbon polyol that serves as a precursor for phosphoinositides and inositol phosphates, which are pivotal in cellular signaling pathways. It is synthesized endogenously from glucose-6-phosphate and can also be obtained through dietary sources such as fruits, beans, grains, and nuts. Inositol's diverse roles include:

  • Cell Membrane Integrity : As a component of phosphatidylinositol, it contributes to cell membrane structure.
  • Signal Transduction : Inositol phosphates act as second messengers in various signaling cascades, including insulin signaling.
  • Neurotransmission : It is involved in neurotransmitter signaling and may influence mood regulation.

1. Energy Metabolism

Inositol plays a significant role in energy metabolism by influencing insulin signaling pathways. Research indicates that myo-inositol enhances insulin sensitivity and glucose uptake in cells. A study demonstrated that inositol supplementation improved glucose metabolism in individuals with insulin resistance, particularly those with polycystic ovary syndrome (PCOS) .

2. Anticancer Properties

Inositol exhibits broad-spectrum anticancer activity through several mechanisms:

  • Cell Cycle Regulation : Inositols inhibit cyclin-dependent kinases (CDKs), preventing cell cycle progression .
  • Apoptosis Induction : They promote apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt pathway .
  • Tumor Growth Inhibition : Studies have shown that myo-inositol and its phosphates can reduce tumor incidence and growth in animal models of cancer .

3. Polycystic Ovary Syndrome (PCOS)

Inositol has been extensively studied for its effects on PCOS. Clinical trials indicate that supplementation with myo-inositol or D-chiro-inositol significantly improves metabolic and reproductive outcomes:

  • Weight Management : Inositol supplementation resulted in reduced body mass index (BMI) among women with PCOS .
  • Hormonal Balance : It decreases levels of free testosterone and improves insulin sensitivity .

Inositol's biological activities are mediated through several mechanisms:

  • Phosphoinositide Signaling : Inositols are precursors to phosphoinositides, which are essential for cellular signaling pathways related to growth and metabolism.
  • Calcium Signaling : Inositol trisphosphate (IP3) regulates intracellular calcium levels, influencing various cellular functions.
  • Gene Expression Regulation : Inositols modulate the activity of transcription factors involved in metabolic processes .

Case Study 1: PCOS Treatment

A systematic review analyzed multiple studies on the effects of myo-inositol on women with PCOS. The findings indicated significant improvements in metabolic parameters such as insulin sensitivity, hormonal balance, and ovulation rates compared to placebo treatments .

Case Study 2: Anticancer Research

Research involving animal models demonstrated that treatment with myo-inositol significantly reduced tumor growth and incidence in colorectal cancer models. The mechanism was linked to enhanced DNA repair mechanisms and modulation of inflammatory responses .

Data Table: Summary of Clinical Findings

StudyPopulationInterventionOutcome
Agrawal et al. (2019)Women with PCOSMyo-inositol (1800 mg/day)Decreased BMI; improved ovulation
Genazzani et al. (2019)Overweight women with PCOSMyo-inositol (1000 mg/day)Reduced testosterone levels
Bizzarri et al. (2016)Cancer patientsMyo-inositol & InsP6Tumor growth inhibition

Q & A

(Basic) How can researchers optimize inositol extraction methods from plant or biological matrices?

To optimize extraction, employ response surface methodology (RSM) with a Box-Behnken experimental design to evaluate key variables (e.g., temperature, solvent ratio, extraction time). For example, a study testing water-ethanol solvent systems (30:70–100:0 v/v) at 40–120°C for 3–30 minutes achieved maximal inositol recovery through iterative optimization . This approach minimizes experimental runs while quantifying interactions between variables.

(Advanced) What experimental designs are suitable for investigating interactions between inositol and phytase in animal growth studies?

Use factorial arrangements within randomized complete block designs to isolate main and interaction effects. For instance, a 2×3 factorial (inositol levels × phytase concentrations) with pen-level replication allows analysis of synergistic or antagonistic effects on growth metrics (e.g., feed efficiency, plasma metabolites). Orthogonal contrasts and ANOVA can statistically disentangle treatment interactions .

(Basic) What statistical approaches resolve contradictions in inositol’s effects on growth performance or metabolic outcomes?

Apply mixed-model ANOVA with block effects (e.g., animal batch, lab environment) and post hoc tests (e.g., Tukey’s HSD) to account for variability. For example, conflicting results in phytate hydrolysis studies were resolved by partitioning variance between inositol supplementation, phytase activity, and institutional protocols . Sensitivity analyses further identify outliers or confounding factors.

(Advanced) How can researchers analyze the role of 3-phosphorylated inositol lipids in cellular signaling pathways?

Combine genetic knockout models with lipidomic profiling to map 3-phosphoinositide (e.g., PI3K/PIP3) interactions with protein domains (e.g., PH domains). Structural studies of lipid kinases and phosphatases, paired with inhibitors like wortmannin, clarify enzymatic regulation. Recent advances in mass spectrometry enable quantification of low-abundance phosphoinositides in subcellular compartments .

(Basic) What methodologies ensure reproducibility in measuring inositol phosphate isomers in feed or biological samples?

Use high-performance ion chromatography (HPIC) with post-column derivatization for precise quantification of InsP₆, InsP₅, and InsP₄. Include internal standards (e.g., ¹³C-labeled InsP₆) and validate against certified reference materials. Limit of quantification (LOQ) thresholds should be reported to distinguish trace isomers from noise .

(Advanced) How should clinical trials evaluate inositol’s therapeutic efficacy for neurological disorders while minimizing bias?

Adopt PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) with double-blind, placebo-controlled designs. For anxiety trials, administer 12–18 g/day myo-inositol over 6–12 weeks, using validated scales (e.g., Hamilton Anxiety Rating Scale). Stratified randomization by baseline severity and covariate adjustment (e.g., diet, comorbidities) reduces confounding .

(Basic) What protocols validate the purity and identity of synthetic inositol derivatives?

Characterize novel compounds via NMR, FTIR, and X-ray crystallography , adhering to ICH guidelines. For known derivatives, cross-validate with literature spectra and chromatographic retention times. Purity ≥95% should be confirmed via HPLC-ELSD, with residual solvents quantified per USP limits .

(Advanced) How do inositol phosphates influence chromatin remodeling, and what assays detect these effects?

Leverage chromatin immunoprecipitation (ChIP) and electrophoretic mobility shift assays (EMSAs) to study inositol polyphosphate-mediated histone modification. For example, InsP₈ modulates HDAC3 activity, altering acetylation at H3K9/K14. Quantify changes using qPCR or next-gen sequencing paired with metabolic labeling (³H-inositol) .

(Basic) How to design in vitro studies testing inositol’s impact on intracellular calcium signaling?

Use fluorescent dyes (e.g., Fura-2 AM) in cultured cells stimulated with agonists (e.g., platelet-activating factor). Measure inositol trisphosphate (IP₃)-dependent Ca²⁺ release via fluorescence microscopy or plate readers. Include controls with LiCl (IP₃ phosphatase inhibitor) to amplify signals .

(Advanced) What systems biology approaches model inositol’s pleiotropic effects across metabolic and signaling networks?

Develop kinetic models integrating transcriptomic, proteomic, and metabolomic datasets. Tools like COPASI or CellNOpt parameterize crosstalk between inositol metabolism, insulin signaling, and lipid biosynthesis. Bayesian networks further predict dose-response relationships under genetic or dietary perturbations .

Key Methodological Considerations

  • Experimental Design : Prioritize factorial or response surface designs for multifactorial studies .
  • Data Analysis : Use mixed-effects models for hierarchical data (e.g., animal trials with nested replicates) .
  • Clinical Translation : Align trial endpoints with mechanistic hypotheses (e.g., plasma inositol levels vs. symptom scores) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.